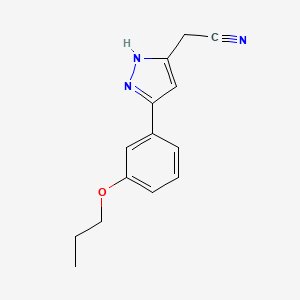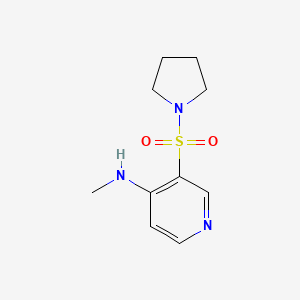
N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine is a compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine typically involves the reaction of pyridine derivatives with sulfonyl chlorides and pyrrolidine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the sulfonyl and pyrrolidine groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This derivative includes a methyl group, which can affect its chemical properties and biological activity.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: The presence of a nitro group can significantly alter the compound’s reactivity and interactions.
Uniqueness
N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine is unique due to the presence of both the sulfonyl and pyrrolidine groups. These functional groups confer distinct chemical and biological properties, making the compound valuable for various applications .
Eigenschaften
Molekularformel |
C10H15N3O2S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
N-methyl-3-pyrrolidin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H15N3O2S/c1-11-9-4-5-12-8-10(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
GDNSSRJXZCZIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




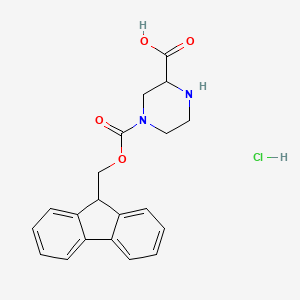
![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
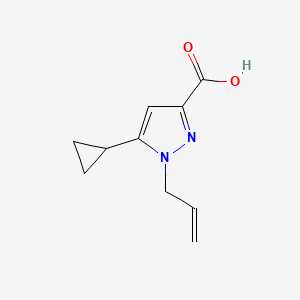
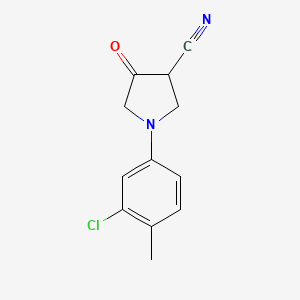

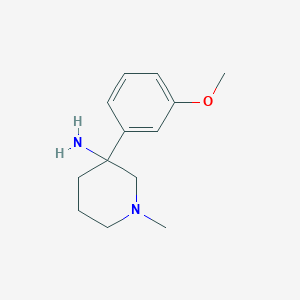

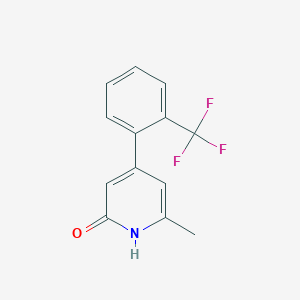
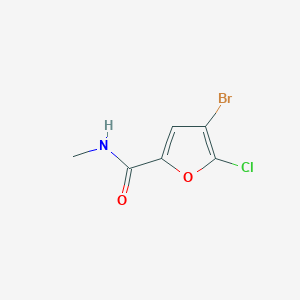
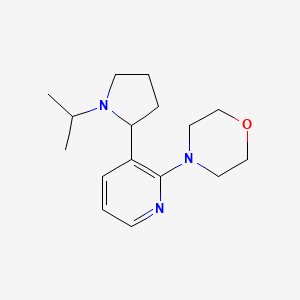
![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)
